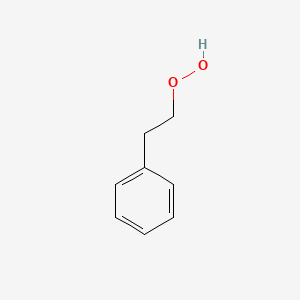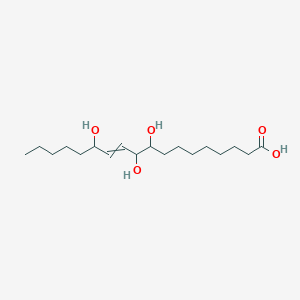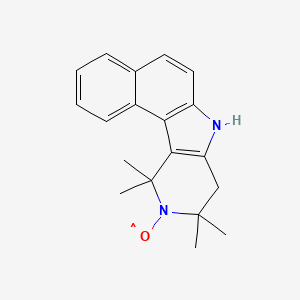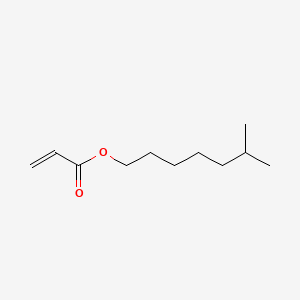
Mer NF5003E
概要
説明
3,4’-dihydroxy-6’-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is a complex organic compound characterized by its unique spiro structure, which includes multiple hydroxyl groups and a carbaldehyde functional group
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its multiple functional groups allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
Target of Action
Mer NF5003E is a sesquiterpenoid mycotoxin isolated from Stachybotrys strains . The primary target of this compound is the avian myeloblastosis virus (AMV) protease . This protease plays a crucial role in the life cycle of the AMV, and inhibiting it can prevent the virus from replicating.
Mode of Action
This compound interacts with the AMV protease, inhibiting its function . This interaction disrupts the normal activity of the protease, preventing it from cleaving proteins necessary for the virus’s replication. As a result, the virus cannot reproduce and spread.
Biochemical Pathways
It is known that the compound’s inhibition of the amv protease disrupts the virus’s life cycle . This disruption prevents the virus from replicating, which can halt the spread of the virus in the host organism.
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, or dmso , which suggests that it could be administered through various routes and could potentially have good bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of the AMV protease, which prevents the virus from replicating . This can halt the spread of the virus in the host organism, potentially leading to a decrease in the severity of the infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in various solvents suggests that it could be affected by the presence of these solvents in the environment
生化学分析
Biochemical Properties
Mer NF5003E plays a significant role in biochemical reactions as an inhibitor of avian myeloblastosis virus protease. This compound interacts with the AMV protease enzyme, inhibiting its activity. The interaction between this compound and AMV protease involves binding to the active site of the enzyme, preventing the cleavage of viral polyproteins into mature functional proteins .
Cellular Effects
This compound exhibits toxic effects on host cells, which limits its application as an antiviral agent. The compound disrupts normal cellular functions, leading to cell death. It affects cell signaling pathways, gene expression, and cellular metabolism. The toxicity of this compound is a result of its interference with essential cellular processes, ultimately leading to apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the avian myeloblastosis virus protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to persistent cellular toxicity, affecting cell viability and function. Studies have shown that the stability and degradation of this compound are influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to severe adverse effects. Threshold effects have been observed, where a certain dosage level results in significant toxicity. High doses of this compound can cause organ damage and other toxic effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Specific enzymes involved in the metabolism of this compound include those responsible for its degradation and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within cells can affect its activity and toxicity .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-dihydroxy-6’-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Spiro Compound: This step involves the cyclization of a precursor molecule to form the spiro structure. Conditions often include the use of strong acids or bases to facilitate the cyclization reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, which may involve reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Carbaldehyde Group: The carbaldehyde group is typically introduced via formylation reactions, using reagents like formic acid or formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles such as alkoxides or halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or halogenated compounds.
類似化合物との比較
Similar Compounds
- 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene)-
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- [4,5-dihydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate
Uniqueness
Compared to these similar compounds, 3,4’-dihydroxy-6’-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,12-13,18-19,24,26-27H,5-8,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGRPHIBLICSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936055 | |
| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159121-98-9 | |
| Record name | Mer NF5003E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159121989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210157.png)










